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molecular formula C9H9BrO4S B8402621 (2-acetyl-5-bromophenyl) methanesulfonate

(2-acetyl-5-bromophenyl) methanesulfonate

Cat. No. B8402621
M. Wt: 293.14 g/mol
InChI Key: XABMGBQPGZGZLG-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

4.42 ml of methanesulphonyl chloride are added dropwise to a solution of 10.0 g 1-(4-bromo-2-hydroxy-phenyl)-ethanone [30186-18-6] and 13.0 ml of triethylamine in 200 ml dichloromethane at 0° C. The reaction mixture is worked up after 1 hour by pouring into 250 ml cold 1N HCl and extracting with tert-butyl methyl ether (2×)—the combined organic layers are washed successively with water and brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as light yellow crystals from the residue by re-crystallization from diisopropyl ether. Rf=0.51 (1:1 EtOAc-heptane). Rt=3.94 (gradient I). m.p. 62.0-62.1° C.
Quantity
4.42 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[C:9]([OH:16])[CH:8]=1.C(N([CH2:22][CH3:23])CC)C.Cl>ClCCl>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([Br:6])=[CH:8][C:9]=1[O:16][S:2]([CH3:1])(=[O:4])=[O:3])(=[O:15])[CH3:14].[CH:22]([O:15][CH:13]([CH3:10])[CH3:14])([CH3:23])[CH3:1]

Inputs

Step One
Name
Quantity
4.42 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)O
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting with tert-butyl methyl ether (2×)—the combined organic layers
WASH
Type
WASH
Details
are washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C
Name
Type
product
Smiles
C(C)(C)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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